molecular formula C17H19N5O B2531057 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine CAS No. 302789-07-7

2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine

Cat. No.: B2531057
CAS No.: 302789-07-7
M. Wt: 309.373
InChI Key: QDEGMPXTGWEAPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine is a chemical compound offered for research and development purposes. It features a molecular architecture combining pyrazole and pyrimidine rings, which are privileged structures in medicinal chemistry known to confer significant biological activity. Pyrazole-containing compounds are frequently investigated for their diverse pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities . Similarly, pyrazolopyrimidine derivatives, which share a related core structure, are found in various pharmacological agents and are extensively studied as kinase inhibitors, antimicrobials, and anticancer agents . This specific compound, with its hybrid structure, may serve as a valuable intermediate or lead compound in drug discovery efforts, particularly in the synthesis and screening of novel bioactive molecules. It is supplied exclusively for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care and safety protocols.

Properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O/c1-11-10-16(19-14-5-7-15(23-4)8-6-14)20-17(18-11)22-13(3)9-12(2)21-22/h5-10H,1-4H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDEGMPXTGWEAPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C(=CC(=N2)C)C)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrazole ring, followed by the introduction of the methoxyphenyl group and the pyrimidine ring. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for the efficient and consistent production of the compound, meeting the demands of various applications.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Structural Characteristics

This compound features a pyrazole ring, a methoxyphenyl group, and a pyrimidine ring. The molecular formula is C13H14N2O2C_{13}H_{14}N_{2}O_{2} with a molecular weight of approximately 230.27g/mol230.27\,g/mol.

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. It is particularly useful in the development of novel materials with specific properties.

Biology

Research indicates that 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine exhibits potential biological activities:

  • Anti-inflammatory Activity : Studies have shown that derivatives with pyrazole structures can significantly inhibit pro-inflammatory cytokines in vitro.
  • Anticancer Potential : Investigations reveal that this compound can induce apoptosis and inhibit cell proliferation in various cancer cell lines. The mechanism involves modulation of signaling pathways related to cell survival.
  • Antimicrobial Properties : The compound has demonstrated inhibitory effects against several bacterial strains, suggesting its potential utility in treating infections.

Medicine

Ongoing research explores its therapeutic potential for various diseases. Its unique combination of functional groups may provide new avenues for drug development.

In Vitro Studies on Cancer Cell Lines

A study on breast cancer cell lines indicated that the compound reduced cell viability significantly at concentrations above 10μM10\,\mu M, with an IC50 value around 15μM15\,\mu M, showcasing moderate potency against these cells.

Anti-inflammatory Assays

In assays utilizing lipopolysaccharide (LPS)-stimulated macrophages, the compound reduced levels of TNF-alpha and IL-6 by over 50% at a concentration of 20μM20\,\mu M, highlighting its potential as a therapeutic agent in inflammatory diseases.

Antimicrobial Testing

Testing against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) of 32μg/mL32\,\mu g/mL and 64μg/mL64\,\mu g/mL, respectively. These results suggest its potential as a lead compound for developing new antibiotics.

Similar Compounds

Compound NameUnique Features
2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-fluorophenyl)-6-methylpyrimidin-4-amineFluorine substitution enhances bioactivity
2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-chlorophenyl)-6-methylpyrimidin-4-amineChlorine substitution affects solubility
2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-bromophenyl)-6-methylpyrimidin-4-amineBromine substitution alters reactivity

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Modifications

Key analogs of the target compound include halogenated aryl derivatives and cyclohexyl-substituted variants. Their biological activity and synthetic yields are summarized below:

Compound ID Substituent on Aryl/Cyclohexyl Group Activity (Fold Increase vs. Baseline) Yield (%) Key Findings
2o 3-Chloro-4-fluorophenyl 83 Enhanced KCa2.2a selectivity; optimal halogen positioning for potency.
2q 2,5-Dihalogenated phenyl 10× 55–75 Synergistic effect of ortho/meta halogens; highest potency in the series.
2u 3-Chloro-5-(trifluoromethyl)phenyl Not reported 75 Bulky substituents improve metabolic stability but reduce aqueous solubility.
2d cis-4-Methoxycyclohexyl Not reported 79 Cyclohexyl groups enhance lipophilicity, potentially improving CNS penetration.

Notes:

  • Halogenation : Compounds with halogen atoms at positions 2 and 5 (2q ) or 3 and 4 (2o ) of the aryl ring exhibit the highest activity, attributed to enhanced electronic interactions with KCa2 channels .
  • Methoxy vs. Halogen : Methoxy groups (as in the target compound) are less electron-withdrawing than halogens, which may reduce potency but improve pharmacokinetic properties (e.g., reduced toxicity) .
  • Cyclohexyl vs. Aryl : Cyclohexyl-substituted analogs (2d ) prioritize lipophilicity over channel selectivity, making them more suited for blood-brain barrier penetration .

Pharmacological Profiles

  • Potency: Halogenated derivatives (2o, 2q) show superior potency (7–10× baseline) compared to non-halogenated analogs, likely due to stronger Van der Waals interactions with channel residues .
  • Selectivity : The 3,4-dihalogenated compound (2o ) exhibits subtype selectivity for KCa2.2a over KCa2.3, a critical feature for minimizing off-target effects in neurological applications .
  • ADME Properties : Methoxy-substituted compounds (e.g., the target) are predicted to have better solubility (LogP ~3.5) than halogenated analogs (LogP ~4.2), based on similar structures in and .

Biological Activity

The compound 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine is a pyrimidine derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects based on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of appropriate pyrazole and pyrimidine precursors. The molecular formula is C13H14N2O2C_{13}H_{14}N_{2}O_{2} with a molecular weight of approximately 230.27 g/mol. The compound features a pyrazole ring substituted at the 3 and 5 positions with methyl groups, and a methoxyphenyl group at the N position of the pyrimidine ring.

Table 1: Structural Features

FeatureValue
Molecular FormulaC13H14N2O2
Molecular Weight230.27 g/mol
Pyrazole Substituents3,5-Dimethyl
Pyrimidine SubstituentMethoxyphenyl

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as an anti-inflammatory, anti-cancer, and antimicrobial agent.

Anti-inflammatory Activity

Research indicates that compounds with pyrazole structures exhibit significant anti-inflammatory properties. A study showed that derivatives similar to this compound demonstrated inhibition of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent .

Anticancer Potential

Recent investigations have identified pyrimidine derivatives as promising candidates for anticancer therapies. Specifically, the compound has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The mechanism appears to involve the modulation of signaling pathways related to cell survival and apoptosis.

Antimicrobial Properties

The antimicrobial activity of this compound has also been assessed. It was found to exhibit inhibitory effects against several bacterial strains, indicating its potential utility in treating bacterial infections . The presence of both the pyrazole and methoxyphenyl groups is believed to enhance its bioactivity.

Case Studies

  • In Vitro Studies on Cancer Cell Lines : A study conducted on breast cancer cell lines demonstrated that the compound reduced cell viability significantly at concentrations above 10 µM. The IC50 value was determined to be around 15 µM, indicating moderate potency against these cells .
  • Anti-inflammatory Assays : In assays using lipopolysaccharide (LPS)-stimulated macrophages, the compound reduced levels of TNF-alpha and IL-6 by over 50% at a concentration of 20 µM, showcasing its potential as a therapeutic agent in inflammatory diseases .
  • Antimicrobial Testing : The compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively. These results suggest that it may serve as a lead compound for developing new antibiotics .

Q & A

Basic Research Questions

Q. What established synthetic routes are used for preparing 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine?

  • Methodological Answer : Synthesis typically involves multi-step condensation and alkylation reactions. For example:

  • Step 1 : Reacting pyrazole derivatives with substituted pyrimidine precursors under reflux in ethanol, often with formaldehyde and morpholine to introduce the methoxyphenyl group .
  • Step 2 : Purification via solvent removal under reduced pressure, followed by crystallization from ethanol or chromatography (e.g., using ethyl acetate/hexane gradients) .
  • Catalysts : Use of cesium carbonate and copper(I) bromide in cross-coupling reactions to optimize yield .

Q. Which spectroscopic and crystallographic techniques validate the compound’s structure?

  • Methodological Answer :

  • X-ray crystallography : Resolves dihedral angles (e.g., 12.8° between pyrimidine and phenyl groups) and hydrogen-bonding networks (e.g., N–H⋯N interactions) critical for conformation .
  • NMR/HRMS : 1H^1H NMR confirms substituent integration (e.g., methyl groups at δ 2.1–2.5 ppm), while HRMS (ESI) validates molecular weight (e.g., m/z 307.401) .
  • Validation : SHELX software refines crystallographic data and checks for structural errors (e.g., ADDSYM in PLATON) .

Q. What structural features influence its reactivity and bioactivity?

  • Key Features :

  • Pyrimidine core : Participates in π-π stacking and hydrogen bonding with biological targets .
  • Methoxyphenyl group : Enhances lipophilicity and modulates electronic effects, affecting binding affinity .
  • 3,5-Dimethylpyrazole : Steric hindrance may limit rotational freedom, stabilizing specific conformations .

Advanced Research Questions

Q. How can discrepancies between computational modeling (e.g., DFT) and experimental data be resolved?

  • Methodological Answer :

  • DFT Calibration : Use hybrid functionals (e.g., B3LYP) incorporating exact exchange terms to improve thermochemical accuracy (e.g., atomization energy deviations <2.4 kcal/mol) .
  • Benchmarking : Compare computed vibrational spectra or dipole moments with experimental IR/NMR data to identify systematic errors .
  • Solvent Effects : Include implicit solvent models (e.g., PCM) to account for polarization in biological environments .

Q. What strategies address contradictions in reported biological activity data?

  • Methodological Answer :

  • Assay Standardization : Control variables like solvent (DMSO concentration), cell lines, and incubation time .
  • Structural Analogs : Compare with derivatives (e.g., 4-chlorophenyl variants) to isolate substituent effects on activity .
  • Purity Verification : Use HPLC (>95% purity) to rule out impurities as confounding factors .

Q. How can reaction conditions be optimized for higher yield and purity?

  • Methodological Answer :

  • Catalyst Screening : Test palladium/copper systems for cross-coupling efficiency .
  • Solvent Optimization : Replace ethanol with DMF or THF to enhance solubility of intermediates .
  • In Situ Monitoring : Use TLC or inline FTIR to track reaction progression and minimize byproducts .

Q. What crystallographic challenges arise, and how are they mitigated?

  • Methodological Answer :

  • Disorder Handling : Apply SHELXL’s PART instructions to model disordered methoxy groups .
  • Twinned Data : Use HKLF 5 format in SHELX to refine twin laws (e.g., pseudo-merohedral twinning) .
  • Validation Tools : Check for missed symmetry (e.g., PLATON’s ADDSYM) and hydrogen-bond geometry .

Q. How to design experiments elucidating the compound’s mechanism of action?

  • Methodological Answer :

  • Binding Studies : Use SPR or ITC to quantify affinity for kinases or DNA targets .
  • Mutagenesis : Modify key residues (e.g., ATP-binding pocket in kinases) to identify interaction hotspots .
  • Molecular Dynamics : Simulate ligand-protein complexes for >100 ns to assess conformational stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.